3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone, also known as compound 45, is Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone acts as a reversible competitive inhibitor of FAAH . It binds to the active site of FAAH, preventing the enzyme from hydrolyzing its substrates . Interestingly, despite its activity against FAAH, it shows a lack of affinity for cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
By inhibiting FAAH, 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone affects the endocannabinoid system , which plays a crucial role in various physiological processes, including pain sensation, mood, and memory . The inhibition of FAAH leads to an increase in the levels of anandamide, enhancing the signaling in the endocannabinoid system .
Result of Action
The inhibition of FAAH by 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone results in increased levels of anandamide, leading to enhanced endocannabinoid signaling . This can have various effects at the molecular and cellular level, potentially influencing pain sensation, mood, and memory .
Biochemical Analysis
Biochemical Properties
3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone interacts with FAAH, an enzyme that plays a crucial role in the endocannabinoid system . The compound acts as a competitive inhibitor of FAAH activity without being hydrolyzed by the enzyme .
Molecular Mechanism
3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone exerts its effects at the molecular level primarily through its inhibition of FAAH. It acts as a competitive inhibitor of FAAH activity, meaning it competes with the natural substrates of FAAH for binding to the enzyme .
Metabolic Pathways
3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone is involved in the endocannabinoid system through its inhibition of FAAH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10570 involves the reaction of 3-decyl-2-thioxo-4-imidazolidinone with diphenylmethanone under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of CAY10570 follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CAY10570 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually performed in aqueous or organic solvents under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of CAY10570, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .
Scientific Research Applications
CAY10570 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving FAAH inhibitors and cannabinoid signaling pathways.
Biology: CAY10570 is employed in research on the endocannabinoid system and its role in physiological processes.
Medicine: The compound is investigated for its potential therapeutic applications in conditions such as pain, inflammation, and neurodegenerative diseases.
Industry: CAY10570 is used in the development of new pharmaceuticals and as a tool compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
URB597: Another FAAH inhibitor with a different chemical structure but similar inhibitory activity.
PF-04457845: A potent and selective FAAH inhibitor with a distinct mechanism of action.
Uniqueness of CAY10570
CAY10570 is unique in its specific inhibition of FAAH without affecting other enzymes in the endocannabinoid system. This selectivity makes it a valuable tool in research focused on the role of FAAH and its substrates in various physiological and pathological processes .
Properties
IUPAC Name |
3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2OS/c1-2-3-4-5-6-7-8-15-20-27-23(28)25(26-24(27)29,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGQTBAFQLDLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467676 | |
Record name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875014-22-5 | |
Record name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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